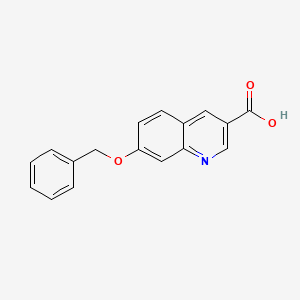

7-(Benzyloxy)quinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Benzyloxy)quinoline-3-carboxylic acid is a quinoline derivative with a benzyloxy group at the 7th position and a carboxylic acid group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)quinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often involves classical synthesis protocols such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis methods . These methods are well-established and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that 7-(benzyloxy)quinoline-3-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 ± 2 |

| A549 | 10 ± 1 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through pathways such as p53 and MAPK signaling .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogens. The minimum inhibitory concentrations (MIC) against selected microorganisms are as follows:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 300 |

| IL-6 | 1200 | 200 |

This suggests that the compound may offer therapeutic benefits in inflammatory diseases .

Case Studies

Numerous studies have explored the applications of quinoline derivatives, including this compound. One notable study highlighted its use in developing potent anticancer agents with improved efficacy compared to existing treatments .

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)quinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibit enzyme activity, and disrupt cellular processes. The benzyloxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .

Comparison with Similar Compounds

Quinoline-3-carboxylic acid: Lacks the benzyloxy group but shares the quinoline core structure.

7-Hydroxyquinoline-3-carboxylic acid: Has a hydroxy group instead of a benzyloxy group at the 7th position.

7-Chloroquinoline-3-carboxylic acid: Contains a chloro group at the 7th position.

Uniqueness: 7-(Benzyloxy)quinoline-3-carboxylic acid is unique due to the presence of the benzyloxy group, which enhances its hydrophobic interactions and potentially increases its biological activity compared to other similar compounds .

Biological Activity

7-(Benzyloxy)quinoline-3-carboxylic acid is a compound belonging to the quinoline family, characterized by a benzyloxy group at the seventh position and a carboxylic acid functional group at the third position. Its molecular formula is C₁₈H₁₃N₁O₃, with a molecular weight of approximately 279.29 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anti-Inflammatory Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anti-inflammatory effects. A study evaluating various quinoline derivatives found that they had notable anti-inflammatory activity against lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. Specifically, these compounds demonstrated impressive inhibition of inflammatory pathways without exhibiting cytotoxicity in inflamed macrophages .

Anticancer Activity

The anticancer potential of this compound was highlighted in comparative studies with other quinoline derivatives. In vitro testing revealed that several quinoline compounds exhibited selective cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. Notably, the compound showed a capacity for growth inhibition similar to that of established chemotherapeutics like cisplatin, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies have also assessed the antimicrobial properties of this compound. Quinoline derivatives are known for their antibacterial effects, and while specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, indicating a promising avenue for further exploration .

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity. The presence of the benzyloxy group enhances lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, the carboxylic acid moiety is crucial for interaction with biological targets through hydrogen bonding and electrostatic interactions .

Comparative Analysis with Related Compounds

| Compound Name | IUPAC Name | Unique Features | Biological Activity |

|---|---|---|---|

| 6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid | 6-Benzyloxy-7-methoxyquinoline-3-carboxylic acid | Contains methoxy group enhancing solubility | Potentially enhanced anti-inflammatory activity |

| 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | Hydroxyl group may enhance biological activity | Increased cytotoxicity in cancer cells |

| 8-(Benzyloxy)quinoline-7-carboxylic acid | 8-Benzyloxyquinoline-7-carboxylic acid | Different position of benzyloxy group alters properties | Varying antibacterial effectiveness |

In Vivo Studies

A notable case study involved administering this compound in animal models to assess its anti-inflammatory and anticancer effects. The results demonstrated a significant reduction in tumor size and inflammatory markers compared to control groups treated with standard NSAIDs like indomethacin .

Clinical Implications

The dual anti-inflammatory and anticancer properties suggest that this compound could be repurposed for clinical applications in treating inflammatory diseases and certain cancers. Further clinical trials are warranted to establish safety profiles and therapeutic efficacy.

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

7-phenylmethoxyquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H13NO3/c19-17(20)14-8-13-6-7-15(9-16(13)18-10-14)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20) |

InChI Key |

ANQKVSINYIIUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.